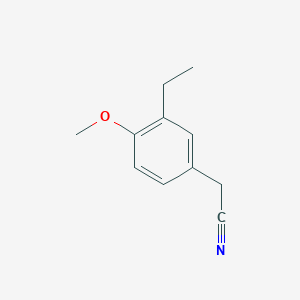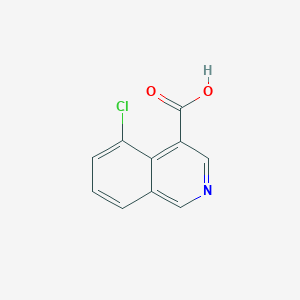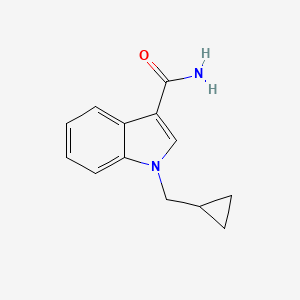
1-(cyclopropylmethyl)indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylmethyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-(cyclopropylmethyl)indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler-Möhlau indole synthesis.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-Cyclopropylmethyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Cyclopropylmethyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety in indole derivatives forms hydrogen bonds with enzymes and proteins, inhibiting their activity . This interaction can lead to various biological effects, such as antiviral and anticancer activities . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for drug development .
Comparación Con Compuestos Similares
1-Cyclopropylmethyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Indole-2-carboxamide: Studied for its strong enzyme inhibitory properties.
The uniqueness of 1-(cyclopropylmethyl)indole-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)11-8-15(7-9-5-6-9)12-4-2-1-3-10(11)12/h1-4,8-9H,5-7H2,(H2,14,16) |
Clave InChI |
ZNUBRFCIZKXNKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=C(C3=CC=CC=C32)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



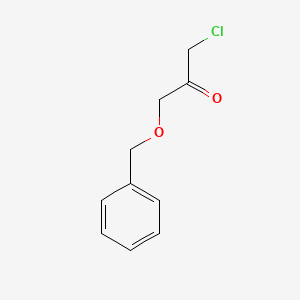

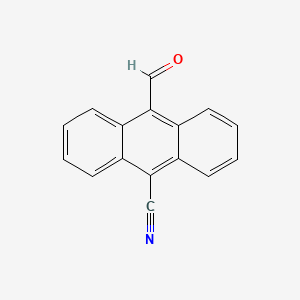



![Ethyl 3-{[(2-amino-1,3-thiazol-4-YL)methyl]sulfanyl}propanoate](/img/structure/B8629413.png)
